molecular formula C14H15N3O3 B6169437 (2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid CAS No. 687601-14-5

(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid

Cat. No.: B6169437
CAS No.: 687601-14-5
M. Wt: 273.29 g/mol
InChI Key: ZCRPDIISGMDRTM-LBPRGKRZSA-N
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Description

(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid is a compound that features an imidazole ring, a phenylacetamido group, and a propanoic acid moiety

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the phenylacetamido group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the phenylacetamido group can produce the corresponding amine .

Scientific Research Applications

(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The phenylacetamido group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Histidine: An amino acid with an imidazole side chain.

    Metronidazole: An antimicrobial agent with an imidazole ring.

    Benzimidazole: A compound with a fused benzene and imidazole ring.

Uniqueness

What sets (2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid apart is its unique combination of an imidazole ring, a phenylacetamido group, and a propanoic acid moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications .

Properties

CAS No.

687601-14-5

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C14H15N3O3/c18-13(6-10-4-2-1-3-5-10)17-12(14(19)20)7-11-8-15-9-16-11/h1-5,8-9,12H,6-7H2,(H,15,16)(H,17,18)(H,19,20)/t12-/m0/s1

InChI Key

ZCRPDIISGMDRTM-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@@H](CC2=CN=CN2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC2=CN=CN2)C(=O)O

Purity

95

Origin of Product

United States

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